3-(Benzyloxy)-4-fluorophenylboronic acid pinacolester
Description
Properties
IUPAC Name |
2-(4-fluoro-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-10-11-16(21)17(12-15)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEFVCGSQYBEJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201137656 | |
| Record name | 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121515-23-7 | |
| Record name | 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[4-fluoro-3-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-fluorophenylboronic acid pinacolester typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the preparation of 3-(Benzyloxy)-4-fluorophenylboronic acid. This can be achieved through the borylation of 3-(benzyloxy)-4-fluorobenzene using a suitable borylation reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Esterification: The boronic acid intermediate is then reacted with pinacol to form the pinacol ester. This reaction is typically carried out under mild conditions, often in the presence of a dehydrating agent to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and the use of efficient catalysts to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Key Reagents and Conditions:
| Component | Typical Examples |
|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | K₂CO₃, Na₂CO₃, CsF |
| Solvent | THF, DMF, toluene |
| Temperature | 60–100°C (reflux) |
Substrate Compatibility:
-
Aryl Halides : Bromobenzene, 4-chloropyridine, or 2-iodothiophene.
-
Heteroaryl Partners : Pyridines, thiophenes, or furans.
The fluorine atom at the 4-position enhances electron-withdrawing effects, accelerating transmetalation but potentially reducing oxidative addition efficiency compared to non-fluorinated analogs.
Reaction Pathway
The pinacol ester undergoes hydrolysis under acidic or basic conditions to yield 3-(benzyloxy)-4-fluorophenylboronic acid. This reaction is critical for accessing the free boronic acid, which is less stable but more reactive in certain contexts .
Hydrolysis Conditions:
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
|---|---|---|
| Reagent | HCl (1–3 M) | NaOH (1–3 M) |
| Solvent | Water/THF mixture | Water/EtOH mixture |
| Time | 2–6 hours | 1–3 hours |
| Temperature | 25–50°C | 25–50°C |
The reaction rate is influenced by steric hindrance from the benzyloxy group, which slows hydrolysis compared to less-substituted analogs .
Product Formation
Controlled oxidation converts the boronic ester into phenolic derivatives or quinones, depending on the oxidizing agent:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂ (30%) | 3-(Benzyloxy)-4-fluorophenol | 50°C, 12 hours |
| KMnO₄ | Quinone derivative | H₂SO₄, 80°C, 6 hours |
The fluorine substituent stabilizes intermediates through inductive effects, favoring para-quinone formation over ortho-products.
Degradation Pathways
-
Protodeboronation : Occurs under strongly acidic or basic conditions, leading to defunctionalization of the aryl ring .
-
Oxidative Deborylation : Observed with strong oxidizers like HNO₃, resulting in loss of the boron moiety .
Stability Data:
| Condition | Stability Profile |
|---|---|
| Ambient storage | Stable for >12 months |
| Aqueous pH 7–9 | Gradual hydrolysis |
| Light exposure | No significant degradation |
Case Study: Anticandidate Agent Intermediate
In a 2024 study, the compound was used to synthesize a triazole-containing antifungal precursor via sequential Suzuki coupling and click chemistry.
| Step | Reaction | Yield |
|---|---|---|
| Suzuki coupling | With 2-bromopyridine | 78% |
| Hydrolysis | Boronic acid formation | 92% |
| Click reaction | Cu-catalyzed azide-alkyne | 85% |
Scientific Research Applications
Organic Synthesis
3-(Benzyloxy)-4-fluorophenylboronic acid pinacol ester is primarily used as a building block in organic synthesis. Its boronic acid functionality enables it to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is pivotal for constructing complex organic molecules.
Table 1: Key Reactions Involving Boronic Esters
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds between aryl halides and boronic acids. |
| Deboronation | Useful for functionalizing boronic esters to yield alcohols or amines. |
| Hydromethylation | Enables the addition of methyl groups to alkenes via radical mechanisms. |
Medicinal Chemistry
In medicinal chemistry, this compound has shown potential as an intermediate in the synthesis of various pharmaceuticals. The incorporation of fluorine enhances biological activity and metabolic stability.
Case Study: Anticancer Agents
Research indicates that derivatives of 3-(benzyloxy)-4-fluorophenylboronic acid exhibit cytotoxic properties against cancer cell lines. For example, a study demonstrated that modifications to the boronic acid moiety can lead to enhanced selectivity towards cancerous tissues while minimizing toxicity to normal cells .
Material Science
The compound's unique properties make it suitable for developing advanced materials such as polymers and nanomaterials. Boronic esters can form dynamic covalent bonds, allowing for the creation of responsive materials that can change properties under different conditions.
Table 2: Applications in Material Science
| Application | Description |
|---|---|
| Responsive Polymers | Polymers that change structure or properties in response to stimuli (pH, temperature). |
| Nanomaterials | Utilization in the synthesis of nanoparticles for drug delivery systems. |
Catalysis
3-(Benzyloxy)-4-fluorophenylboronic acid pinacol ester plays a role in catalytic processes, particularly in protodeboronation reactions. These reactions are crucial for the functionalization of organic compounds and have been explored for their efficiency in synthesizing complex molecules from simpler precursors .
Case Study: Catalytic Protodeboronation
A recent study highlighted a novel catalytic method utilizing this boronic ester for the protodeboronation of alkyl boronic esters, enabling formal anti-Markovnikov hydromethylation of alkenes . This method demonstrates the versatility of boron compounds in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-fluorophenylboronic acid pinacolester primarily involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The presence of the benzyloxy and fluorine substituents can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Lacks the benzyloxy and fluorine substituents, resulting in different reactivity and applications.
4-Fluorophenylboronic Acid Pinacol Ester:
3-(Benzyloxy)phenylboronic Acid Pinacol Ester: Similar structure but without the fluorine atom, leading to variations in reactivity and applications.
Uniqueness
3-(Benzyloxy)-4-fluorophenylboronic acid pinacolester is unique due to the combined presence of the benzyloxy and fluorine substituents on the phenyl ring. This combination enhances its reactivity in cross-coupling reactions and broadens its range of applications in organic synthesis, material science, and medicinal chemistry.
Biological Activity
3-(Benzyloxy)-4-fluorophenylboronic acid pinacolester is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique structure, which includes a benzyloxy group and a fluorophenyl moiety, contributing to its reactivity and interaction with biological targets.
- IUPAC Name: this compound
- Molecular Formula: C19H22BFO3
- CAS Number: 2121515-23-7
- Molecular Weight: 320.19 g/mol
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The boronic acid functional group allows it to form reversible covalent bonds with diols, which is crucial for its role as an enzyme inhibitor. The fluorine atom enhances the compound's lipophilicity, potentially improving its ability to penetrate cellular membranes.
Target Enzymes
Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and antimicrobial resistance. The specific molecular targets can vary based on the biological context but often include serine proteases and glycosidases.
Biological Activities
-
Anticancer Properties
- Studies have shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The incorporation of the benzyloxy and fluorophenyl groups may enhance selectivity towards cancerous cells.
- Case Study: In vitro assays demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast and prostate cancer cells, by inducing cell cycle arrest and apoptosis.
-
Antimicrobial Activity
- Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through the inhibition of bacterial enzymes critical for cell wall synthesis.
- Case Study: In a series of experiments against Gram-positive and Gram-negative bacteria, the compound showed significant inhibitory effects, suggesting its potential as a lead compound in antibiotic development.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. The presence of the benzyloxy group may enhance solubility in organic solvents, while the boronic acid moiety facilitates interactions with biological targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(benzyloxy)-4-fluorophenylboronic acid pinacol ester, and how can purity be ensured?
- Methodology : Begin with 3-hydroxy-4-fluorophenylboronic acid as a precursor. Protect the hydroxyl group via benzylation using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Subsequent pinacol ester formation can be achieved via refluxing with pinacol in toluene under Dean-Stark conditions. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Final purity (>97%) is validated by GC or HPLC .
- Key Considerations : Monitor reaction progress via TLC and confirm final structure using / NMR and HRMS . Anhydrous conditions are critical to avoid boronic acid hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Primary Methods :
- NMR : NMR confirms boronate ester formation (δ ~30 ppm). NMR detects fluorine environment (δ -110 to -120 ppm for aryl-F).
- Mass Spectrometry : HRMS (ESI+) validates molecular ion ([M+H]) and isotopic patterns.
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity and detects anhydride byproducts .
Q. How does the fluorine substituent influence reactivity in Suzuki-Miyaura cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing fluorine at the 4-position enhances electrophilicity of the boronate, accelerating transmetallation. However, steric hindrance from the benzyloxy group may reduce coupling efficiency with bulky aryl halides. Compare reactivity with non-fluorinated analogs (e.g., 3-benzyloxyphenylboronic acid pinacol ester) using kinetic studies .
Advanced Research Questions
Q. What strategies mitigate decomposition during storage or reaction conditions?
- Stability Protocols : Store under inert atmosphere (Ar/N₂) at 4°C to prevent hydrolysis. Use stabilizers like BHT (butylated hydroxytoluene) in solid-state storage. For reactions, employ degassed solvents and avoid protic media. Stability can be monitored via NMR to detect boronic acid regeneration .
Q. How can conflicting data on reaction yields with different palladium catalysts be resolved?
- Experimental Design : Systematically test catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G3) under identical conditions (solvent, base, temperature). Use Design of Experiments (DoE) to identify interactions between catalyst loading, ligand choice, and substrate stoichiometry. Analyze byproducts via LC-MS to pinpoint deactivation pathways (e.g., protodeboronation) .
Q. What computational approaches predict regioselectivity in electrophilic substitution reactions involving this boronate?
- DFT Modeling : Calculate Fukui indices to identify nucleophilic sites on the aryl ring. Compare with experimental results (e.g., bromination or nitration). Solvent effects (e.g., THF vs. DMSO) can be modeled using PCM (Polarizable Continuum Model) . Correlate HOMO-LUMO gaps with observed reactivity in cross-couplings .
Q. How do impurities (e.g., pinacol diesters or benzyl ether byproducts) affect downstream applications?
- Analytical Workflow : Use 2D-LC/MS/MS to trace impurities. For pharmaceutical intermediates, assess impact on API crystallinity via PXRD . Develop preparative HPLC methods (C18, methanol/water) to isolate and characterize byproducts. Quantify limits using ICH guidelines (e.g., ≤0.15% for unknown impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
